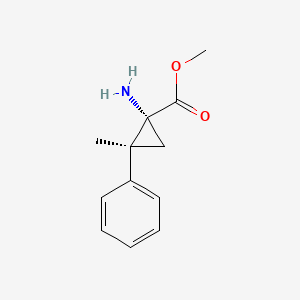
Methyl (1R,2S)-1-amino-2-methyl-2-phenylcyclopropane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (1R,2S)-1-amino-2-methyl-2-phenylcyclopropane-1-carboxylate, also known as MAPC, is a cyclopropane derivative that has gained attention in the scientific community due to its potential therapeutic applications. MAPC is a chiral molecule and exists in two enantiomeric forms, (1R,2S) and (1S,2R).
Mechanism of Action
The exact mechanism of action of Methyl (1R,2S)-1-amino-2-methyl-2-phenylcyclopropane-1-carboxylate is not fully understood. However, it is believed that Methyl (1R,2S)-1-amino-2-methyl-2-phenylcyclopropane-1-carboxylate exerts its therapeutic effects through multiple pathways, including the regulation of gene expression, modulation of signaling pathways, and the inhibition of inflammation.
Biochemical and Physiological Effects:
Methyl (1R,2S)-1-amino-2-methyl-2-phenylcyclopropane-1-carboxylate has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that Methyl (1R,2S)-1-amino-2-methyl-2-phenylcyclopropane-1-carboxylate can inhibit cell proliferation, induce apoptosis, and modulate gene expression. In vivo studies have shown that Methyl (1R,2S)-1-amino-2-methyl-2-phenylcyclopropane-1-carboxylate can improve cardiac function, reduce inflammation, and improve cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of using Methyl (1R,2S)-1-amino-2-methyl-2-phenylcyclopropane-1-carboxylate in lab experiments is its potential therapeutic applications in a variety of diseases. Another advantage is its chiral nature, which allows for the study of the individual enantiomers and their effects. However, one limitation is the lack of understanding of the exact mechanism of action, which makes it difficult to optimize the therapeutic potential of Methyl (1R,2S)-1-amino-2-methyl-2-phenylcyclopropane-1-carboxylate.
Future Directions
There are many future directions for the study of Methyl (1R,2S)-1-amino-2-methyl-2-phenylcyclopropane-1-carboxylate. One direction is the optimization of the synthesis method to improve the yield and purity of the molecule. Another direction is the exploration of the individual enantiomers and their effects. Additionally, further research is needed to fully understand the mechanism of action of Methyl (1R,2S)-1-amino-2-methyl-2-phenylcyclopropane-1-carboxylate and to optimize its therapeutic potential.
Synthesis Methods
Methyl (1R,2S)-1-amino-2-methyl-2-phenylcyclopropane-1-carboxylate can be synthesized using a variety of methods, including asymmetric synthesis and resolution of racemic mixtures. Asymmetric synthesis involves the use of chiral reagents or catalysts to selectively form one enantiomer of the molecule. Resolution of racemic mixtures involves the separation of the two enantiomers using methods such as chromatography or crystallization.
Scientific Research Applications
Methyl (1R,2S)-1-amino-2-methyl-2-phenylcyclopropane-1-carboxylate has been studied for its potential therapeutic applications in a variety of diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. In cancer research, Methyl (1R,2S)-1-amino-2-methyl-2-phenylcyclopropane-1-carboxylate has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In neurodegenerative disorders, Methyl (1R,2S)-1-amino-2-methyl-2-phenylcyclopropane-1-carboxylate has been shown to have neuroprotective effects and improve cognitive function. In cardiovascular diseases, Methyl (1R,2S)-1-amino-2-methyl-2-phenylcyclopropane-1-carboxylate has been shown to improve cardiac function and reduce inflammation.
properties
IUPAC Name |
methyl (1R,2S)-1-amino-2-methyl-2-phenylcyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-11(9-6-4-3-5-7-9)8-12(11,13)10(14)15-2/h3-7H,8,13H2,1-2H3/t11-,12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKNSHQDCJZZXDH-RYUDHWBXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(C(=O)OC)N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(C[C@@]1(C(=O)OC)N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methanesulfonyl-6-azabicyclo[3.1.0]hexane](/img/structure/B2591291.png)
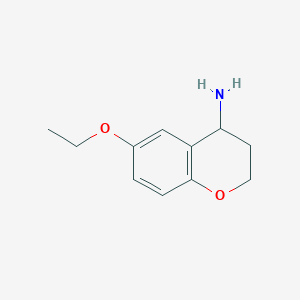
![(Z)-5-((1H-indol-3-yl)methylene)-2-(benzo[d][1,3]dioxol-5-ylamino)thiazol-4(5H)-one](/img/structure/B2591293.png)
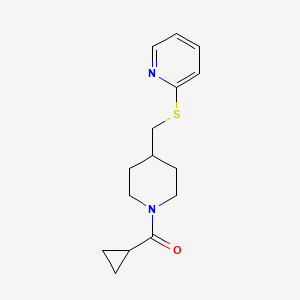


![N-[(1-Phenylsulfanylcyclopentyl)methyl]prop-2-enamide](/img/structure/B2591304.png)

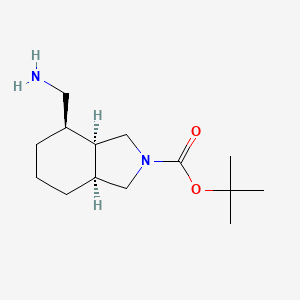
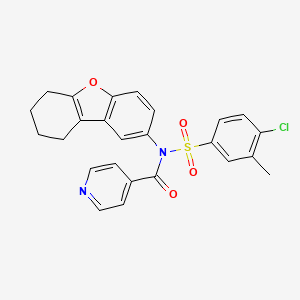

![1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)ethanone dihydrochloride](/img/structure/B2591310.png)
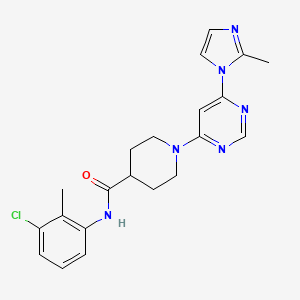
![6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2-chloro-6-fluorobenzyl)oxime](/img/structure/B2591313.png)